molecular formula C10H12N2O B1345124 4-Amino-N-cyclopropylbenzamide CAS No. 38681-77-5

4-Amino-N-cyclopropylbenzamide

Cat. No.: B1345124
CAS No.: 38681-77-5
M. Wt: 176.21 g/mol
InChI Key: TZPIKGCQLFRHGR-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropylbenzamide, also known as ACPC, is an important organic compound that has been studied extensively for its various applications in scientific research. It is a cyclic amide with a cyclopropyl group attached to the amine nitrogen atom, and it is a versatile and important intermediate for a variety of chemical syntheses. ACPC has been used as a substrate for enzymatic hydrolysis, as a reagent for the preparation of aryl amines, and as a starting material for the synthesis of a variety of other compounds. In addition, ACPC has been used in the preparation of polymers and polymeric materials, as well as in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Anticonvulsant Activities

4-Amino-N-cyclopropylbenzamide, a derivative of 4-aminobenzamides, has been explored for its anticonvulsant effects. Studies have shown that various 4-aminobenzamides, including those with cyclopropyl groups, are effective against seizures induced by electroshock and pentylenetetrazole in animal models. For instance, 4-amino-N-amylbenzamide exhibited significant potency against maximal electroshock seizures in mice (Clark et al., 1984).

Polymer Synthesis

This compound derivatives have been utilized in the synthesis of novel polymers. A study focused on the synthesis of new diamines, including derivatives of 4-aminobenzamide, for polymerization with various dianhydrides. This led to the creation of polyimides with high solubility and thermal stability, highlighting the potential of 4-aminobenzamide derivatives in advanced material science (Butt et al., 2005).

Electrochemical Applications

The electrochemical properties of 4-aminobenzamide derivatives, including this compound, have been researched for potential applications in electrochemical transducers. These studies involve electropolymerization mechanisms and their use in the development of sensors, like immunosensors for diseases such as dengue (Santos et al., 2019).

Biomedical Research

In biomedical research, derivatives of 4-aminobenzamides have been examined for their role in DNA repair mechanisms and cell viability. Studies have explored how these compounds interact with cellular processes, potentially influencing responses to DNA damage and affecting metabolic pathways (Ben-hur et al., 1985).

Antiviral Activity

Research has also been conducted on the antiviral properties of N-phenylbenzamide derivatives, including 4-aminobenzamide analogs. These studies focus on developing new treatments for viruses, demonstrating the potential of these compounds in antiviral therapies (Ji et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-amino-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPIKGCQLFRHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191978
Record name Benzamide, 4-amino-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38681-77-5
Record name Benzamide, 4-amino-N-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038681775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10191978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vial was added tert-butyl 4-(cyclopropylcarbamoyl)phenylcarbamate (326 mg, 1.18 mmol) and TFA (2 mL). The solution was stirred at 25° C. for 1 hour. The solution was concentrated in vacuo to give the crude product mixture which was purified by passing through a SCX column (2 g), eluting with the 2N ammonia in methanol to yield the pure product 4-amino-N-cyclopropylbenzamide (210 mg, 100%). LC/MS, m/z 177.05 (M+1). HPLC Rt, 0.63 min. Waters Sunfire C18 column (4.6×50 mm) 0%-100% B. Solvent B: (90% MeOH, 10% H2O, 0.1% TFA). Solvent A: (10% MeOH, 90% H2O, 0.1% TFA). Gradient, start % B=0, final % B=100, gradient time 4 min, hold at 100% B 1 min, flow rate 4 mL/min.
Name
tert-butyl 4-(cyclopropylcarbamoyl)phenylcarbamate
Quantity
326 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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